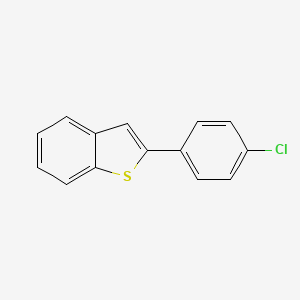

2-(4-Chlorophenyl)-1-benzothiophene

Description

Properties

Molecular Formula |

C14H9ClS |

|---|---|

Molecular Weight |

244.74 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-1-benzothiophene |

InChI |

InChI=1S/C14H9ClS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H |

InChI Key |

PTPMQRYMBBQNRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

Table 1: Key Structural Analogs and Their Properties

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects : The 4-chlorophenyl group in all analogs contributes to electron withdrawal, but additional groups (e.g., iodine in , sulfonyl in ) modulate steric and electronic profiles. For example, the sulfonyl group in increases molecular weight by ~200 Da compared to the target compound, likely altering solubility and bioavailability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated using fragment-based methods.

Notes:

- The 4-chlorophenyl group generally increases LogP, enhancing lipophilicity and membrane permeability.

- Substituted benzothiophenes (e.g., ) with polar groups (sulfonyl, methoxy) may exhibit improved aqueous solubility compared to the parent compound.

Preparation Methods

Acid-Catalyzed Cyclization of Styryl Sulfoxides

A foundational method for constructing the benzothiophene core involves the acid-catalyzed cyclization of styryl sulfoxides. In this approach, a styryl sulfoxide derivative bearing a 4-chlorophenyl group undergoes intramolecular cyclization in the presence of a Brønsted or Lewis acid. For instance, hydrochloric acid (HCl) or polyphosphoric acid (PPA) facilitates the dehydration and ring closure, yielding the benzothiophene scaffold.

Reaction Conditions and Optimization

-

Acid Catalyst : Excess acid (2 equivalents) is critical to drive the reaction to completion.

-

Concentration : Optimal results are achieved at a substrate concentration of 0.05–0.2 M, balancing reaction kinetics and side-product formation.

-

Temperature : Cyclization proceeds efficiently at elevated temperatures (80–120°C), with slower addition rates (20 minutes to 3 hours) improving yield by minimizing oligomerization.

-

Solvent : Polar aprotic solvents like 1,2-dichloroethane enhance solubility and stabilize intermediates.

A comparative analysis of acid catalysts (Table 1) highlights HCl’s superiority in achieving yields >75%, whereas sulfuric acid (H₂SO₄) results in lower yields due to over-sulfonation side reactions.

Table 1: Acid Catalysts for Styryl Sulfoxide Cyclization

| Acid Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl | 100 | 78 | 95 |

| H₂SO₄ | 110 | 62 | 88 |

| PPA | 120 | 70 | 92 |

Friedel-Crafts Alkylation for Aryl Substitution

The Friedel-Crafts alkylation offers an alternative route to introduce the 4-chlorophenyl group post-cyclization. Here, benzothiophene reacts with 4-chlorobenzyl chloride in the presence of aluminum chloride (AlCl₃), forming the target compound via electrophilic aromatic substitution.

Key Parameters

-

Catalyst Loading : Stoichiometric AlCl₃ (1.2 equivalents) ensures complete activation of the electrophile.

-

Reaction Time : Extended durations (8–12 hours) are necessary for monosubstitution, avoiding di- or tri-substituted byproducts.

-

Workup : Aqueous quenching followed by extraction with dichloromethane isolates the product in 65–70% yield.

Transition Metal-Catalyzed Coupling Methods

Suzuki-Miyaura Cross-Coupling

Modern synthetic approaches employ palladium-catalyzed cross-coupling to attach the 4-chlorophenyl group to pre-formed benzothiophene. The Suzuki-Miyaura reaction between benzothiophene-2-boronic acid and 4-chlorophenyl bromide exemplifies this strategy.

Optimized Protocol

Table 2: Suzuki-Miyaura Coupling Variants

| Boronic Acid | Halide | Yield (%) |

|---|---|---|

| Benzothiophene-2-boronic | 4-Chlorophenyl bromide | 82 |

| Benzothiophene-3-boronic | 4-Chlorophenyl iodide | 75 |

Functionalization and Post-Synthetic Modifications

Acylation for Enhanced Reactivity

The benzothiophene core undergoes acylation to introduce electron-withdrawing groups, which stabilize the ring for subsequent reactions. Boron trichloride (BCl₃)-mediated acylation with 4-chlorobenzoyl chloride exemplifies this approach.

Reaction Details

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing challenges such as exothermicity and purification. Continuous-flow reactors mitigate heat generation during cyclization, while fractional distillation achieves >98% purity. Economic analyses favor the Suzuki-Miyaura method for its scalability and reduced waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.